molecular formula C9H13NO B12891150 3-Cyclopropyl-5-ethyl-4-methylisoxazole

3-Cyclopropyl-5-ethyl-4-methylisoxazole

Cat. No.: B12891150
M. Wt: 151.21 g/mol
InChI Key: YDAIWYQPCIMRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-ethyl-4-methylisoxazole ( 24106-63-6) is a trisubstituted isoxazole derivative with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel molecules with potential biological activity. Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention for their wide spectrum of biological activities . The isoxazole ring is a privileged scaffold in pharmaceuticals, and its substitution pattern is critical for modulating biological properties. Trisubstituted isoxazoles, like this 3,4,5-trisubstituted variant, are of special interest as they allow researchers to explore a complex chemical space and fine-tune the properties of potential drug candidates . Recent advances in synthetic methodologies have enabled the efficient creation of such diversified isoxazole libraries for biological screening . This specific compound, featuring cyclopropyl, ethyl, and methyl substituents, is a valuable intermediate for structural optimization in projects targeting various therapeutic areas. Research into structurally similar trisubstituted isoxazoles has demonstrated promising antitumor activity, highlighting the potential of this chemotype in developing new oncology therapeutics . Furthermore, isoxazole-based compounds are extensively investigated for their antimicrobial, anti-inflammatory, and neuroprotective effects . This product is intended for research purposes as a key synthetic intermediate or a structural core for further functionalization. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopropyl-5-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-8-6(2)9(10-11-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

YDAIWYQPCIMRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2CC2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Cyclopropyl 5 Ethyl 4 Methylisoxazole

Historical and Classical Approaches to Isoxazole (B147169) Synthesis

The foundational methods for constructing the isoxazole core have long been established in organic chemistry, primarily revolving around cycloaddition and condensation reactions. These classical routes provide the basic framework upon which more complex, targeted syntheses are built.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

One of the most powerful and versatile methods for synthesizing the isoxazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkyne for the synthesis of isoxazoles. researchgate.net The nitrile oxides are often unstable and are therefore generated in situ from various precursors, such as the dehydration of primary nitro compounds, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl halides. researchgate.netnih.gov

The general mechanism involves the interaction of the nitrile oxide intermediate with an alkyne. tandfonline.com For instance, hydroxyimidoyl chlorides can be deprotonated by a base to generate the nitrile oxide, which then undergoes cycloaddition. nih.gov This methodology is highly efficient for creating 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org The regioselectivity of the addition is a critical factor, often influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper and ruthenium catalysts have been employed to improve regioselectivity and allow reactions to proceed under milder conditions, especially for terminal alkynes. beilstein-journals.org

Table 1: Precursors for In Situ Nitrile Oxide Generation

Precursor Class Reagent/Condition Reference
α-Nitroketones Acid (e.g., p-toluenesulfonic acid) or Base (e.g., chloramine-T) nih.gov
Aldoximes Oxidizing agents (e.g., sodium hypochlorite) rsc.org
Hydroxyimidoyl Chlorides Base (e.g., Triethylamine, Et₃N) tandfonline.comnih.gov

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A second cornerstone of isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydroxylamine derivative, typically hydroxylamine hydrochloride. rsc.orgyoutube.com This approach involves the initial formation of a monoxime intermediate through the reaction of hydroxylamine with one of the carbonyl groups. youtube.com Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring. youtube.com

The reaction of α,β-unsaturated ketones with hydroxylamine also provides a regioselective pathway to 3,5-disubstituted isoxazoles. acs.org The precise reaction conditions, particularly pH, can influence the final product. For example, the reaction of β-ketoesters with hydroxylamine can yield different isomers depending on the pH of the work-up. youtube.comtandfonline.com This method is particularly valuable for its use of readily available starting materials. acs.org

Targeted Synthesis of Substituted Isoxazoles with Cyclopropyl (B3062369) Moieties

Synthesizing a molecule with the specific substitution pattern of 3-Cyclopropyl-5-ethyl-4-methylisoxazole requires strategies that can precisely control the placement of each group. This involves leveraging precursors that already contain the cyclopropyl moiety and employing reactions with high regioselectivity.

Routes Involving Cyclopropyl Oximes

A targeted approach for incorporating a cyclopropyl group at a specific position on the isoxazole ring involves the use of cyclopropyl-containing starting materials. Research has demonstrated the synthesis of isoxazoles from the oximes of 1-acyl cyclopropanes. thieme-connect.com In these methods, the cyclopropyl ring undergoes an opening, followed by an intramolecular vinylic substitution reaction to form the isoxazole ring system. thieme-connect.com While this specific pathway involves ring-opening, another potential route is the electrophilic cyclization of O-methyl oximes derived from ynones, where the alkyne or ketone component could bear the cyclopropyl group. nih.gov Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another powerful method for producing substituted isoxazoles, which could be adapted by using a cyclopropyl-substituted acetylenic oxime. organic-chemistry.org

Regioselective Synthetic Pathways for 3-Substituted Isoxazoles

Achieving the desired 3-cyclopropyl substitution pattern is a question of regioselectivity. The 1,3-dipolar cycloaddition is a prime candidate for this transformation. A plausible and highly regioselective route to this compound would be the reaction between cyclopropanecarbonitrile (B140667) oxide (the 1,3-dipole) and 2-pentyne (B165424) (the dipolarophile). The nitrile oxide can be generated in situ from cyclopropanecarboxaldoxime. The regiochemistry of this cycloaddition typically places the R group from the nitrile oxide (R-C≡N⁺-O⁻) at the 3-position of the resulting isoxazole.

Another established regioselective method involves the reaction of α,β-unsaturated ketones with N-hydroxyl-4-toluenesulfonamide. acs.org This one-pot procedure proceeds via conjugate addition, cyclization, and dehydration to afford 3,5-disubstituted isoxazoles with high regioselectivity. acs.org A specific synthesis of 3-cyclopropyl-isoxazoles has been described, highlighting the feasibility of creating such isomers regioselectively. rsc.org

Table 2: Proposed Regioselective Synthesis of this compound

Reaction Type Reactant 1 Reactant 2 Product Key Feature
1,3-Dipolar Cycloaddition Cyclopropanecarbonitrile Oxide 2-Pentyne This compound High regioselectivity for 3-substitution from the nitrile oxide.

Advanced and Sustainable Synthetic Methods Applicable to this compound

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient methods for isoxazole synthesis. These modern techniques often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.

Ultrasound-assisted synthesis has emerged as a significant green alternative. mdpi.com The use of ultrasonic irradiation can dramatically accelerate reaction rates, improve mass transfer, and increase yields in multicomponent reactions that form isoxazoles. mdpi.com Similarly, microwave-assisted synthesis offers rapid and efficient production of isoxazole derivatives, often with high yields in a matter of minutes compared to hours with conventional heating. nih.gov

Mechanochemistry, specifically using ball-milling techniques, allows for solvent-free 1,3-dipolar cycloadditions. nih.gov This method is not only environmentally friendly but can also simplify work-up and purification procedures. nih.gov Furthermore, the field of photocatalysis is providing novel pathways for these transformations. Visible-light-induced reactions, sometimes employing organophotoredox catalysts, can be used to construct complex molecules like sulfonated cyclopropanes and can be applied to the selective synthesis of isoxazoles from oximes through radical-based mechanisms. researchgate.net These advanced methods could be readily adapted to the synthesis of this compound, offering more sustainable and efficient alternatives to classical approaches.

One-Pot Synthetic Procedures

One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of complex molecules like trisubstituted isoxazoles from simple precursors in a single operation, thereby avoiding the isolation of intermediates. researchgate.net A common one-pot approach involves the reaction of an aldehyde, hydroxylamine, and an alkyne. For the synthesis of this compound, this would conceptually involve cyclopropyl aldehyde, hydroxylamine, and 2-pentyne.

A notable one-pot method involves the reaction of α-azido acrylates with aromatic oximes, which yields 3,4,5-trisubstituted isoxazoles under metal-free conditions. organic-chemistry.org This cascade reaction proceeds via a 1,3-dipolar cycloaddition. organic-chemistry.org Another efficient one-pot synthesis uses the reaction of acid chlorides with terminal alkynes under modified Sonogashira conditions, followed by an in-situ 1,3-dipolar cycloaddition with hydroximinoyl chlorides. organic-chemistry.org This three-component coupling-cycloaddition sequence is significantly enhanced by microwave irradiation. organic-chemistry.org

Researchers have also developed a one-pot cascade reaction for synthesizing 3,5-disubstituted isoxazoles from electron-deficient alkenes. organic-chemistry.org Furthermore, a hypervalent-iodine mediated one-pot, regioselective 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes and alkynes provides good to excellent yields of isoxazole derivatives under mild conditions. rsc.org The reaction of propargylamines can also be employed in a one-pot oxidation/cyclization sequence to furnish the isoxazole core. acs.org

Table 1: Overview of Selected One-Pot Synthetic Procedures for Isoxazoles

Precursors Reagents/Conditions Product Type Reference
α-Azido acrylates, Aromatic oximes NCS, Et3N, DMF, 90°C 3,4,5-Trisubstituted isoxazoles organic-chemistry.org
Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides Modified Sonogashira, Microwave 3,4,5-Trisubstituted isoxazoles organic-chemistry.org
Aldoximes, Alkynes tert-Butyl nitrite (B80452) or isoamyl nitrite 3,5-Disubstituted isoxazoles organic-chemistry.org
Propargylamines Oxidation, CuCl-mediated cyclization Substituted isoxazoles acs.org
Hydroximoyl chlorides, 1,3-Diketones/β-Ketoesters Mild base, Water, Room temperature 3,4,5-Trisubstituted isoxazoles nih.gov

Transition Metal-Catalyzed Approaches in Isoxazole Synthesis

Transition metal catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for the formation of heterocyclic compounds, including isoxazoles. researchgate.netresearcher.life These methods often proceed under milder conditions and can provide access to substitution patterns that are difficult to achieve through traditional methods.

Copper(I)-catalyzed cycloaddition reactions are widely used, particularly the reaction of alkynes with nitrile oxides generated in situ. organic-chemistry.org While highly effective for terminal alkynes leading to 3,5-disubstituted isoxazoles, these conditions are often not suitable for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes at room temperature. beilstein-journals.orgnih.gov However, copper catalysis has been successfully applied in the oxidation of propargylamines followed by an intramolecular cyclization to form the isoxazole ring. acs.org

Ruthenium(II) catalysts have shown promise in enabling the [3+2] cycloaddition to proceed smoothly at room temperature, yielding both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high yields and regioselectivity. beilstein-journals.org Palladium catalysts have also been employed for the electrophilic intramolecular cyclization of 2-alkyne-1-one O-methyl oximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org A sequential four-step process using iron and palladium catalysts has been developed to synthesize trisubstituted isoxazoles from propargylic alcohols. nih.gov

Table 2: Transition Metal Catalysts in Isoxazole Synthesis

Catalyst Reaction Type Substrates Product Reference
Copper(I) [3+2] Cycloaddition Terminal alkynes, Nitrile oxides 3,5-Disubstituted isoxazoles organic-chemistry.orgnih.gov
Ruthenium(II) [3+2] Cycloaddition Alkynes, Nitrile oxides 3,4,5-Trisubstituted isoxazoles beilstein-journals.org
Palladium Intramolecular Cyclization 2-Alkyne-1-one O-methyl oximes 3,4,5-Trisubstituted isoxazoles beilstein-journals.org
Gold(I) Cycloisomerization α,β-Acetylenic oximes Substituted isoxazoles organic-chemistry.org
Iron/Palladium Sequential Catalysis Propargylic alcohols Trisubstituted isoxazoles nih.gov

Metal-Free Synthetic Innovations

The development of metal-free synthetic routes is a significant goal in organic chemistry to reduce cost, toxicity, and environmental impact. nih.govrsc.org Several innovative metal-free methods for isoxazole synthesis have been reported.

A straightforward approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is notable for its tolerance of unprotected phenolic hydroxyl groups. rsc.org Another strategy employs a cascade reaction involving α-azido acrylates and aromatic oximes, facilitated by N-chlorosuccinimide (NCS) and a simple base like triethylamine, to produce 3,4,5-trisubstituted isoxazoles. organic-chemistry.org

Hypervalent iodine reagents can mediate the desulfitative cyclization of aromatic alkenes or alkynes with N-hydroxysulfonamides to yield isoxazoles. thieme-connect.com This one-pot cascade process forms multiple bonds under mild, metal-free conditions. thieme-connect.com Additionally, a one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (TBN) provides a metal-free pathway to isoxazole-fused tricyclic systems. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. abap.co.in This technology is particularly effective for the synthesis of heterocyclic compounds like isoxazoles. nveo.orgnih.gov

Microwave irradiation significantly enhances the efficiency of one-pot, three-component reactions. For instance, the Sonogashira coupling-cycloaddition sequence to form 3,4,5-substituted isoxazoles sees a dramatic reduction in reaction time from days to just 30 minutes, with minimized side-product formation. organic-chemistry.org The synthesis of isoxazole derivatives from chalcones is also effectively promoted by microwave heating, leading to high selectivity and improved yields compared to conventional methods. abap.co.innveo.org

Solid-phase synthesis of isoxazoles can also be accelerated using microwaves. The reaction of diaryl-1,3-diketones with hydroxylamine hydrochloride on a silica (B1680970) gel support under microwave irradiation rapidly produces isoxazole derivatives in high yields (82-93%) within minutes. rasayanjournal.co.in Furthermore, green synthetic protocols often leverage microwave assistance, for example, in the one-pot synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines in water, which proceeds without any added catalyst. nih.gov

Solid-Phase Synthesis of Isoxazole Derivatives

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of isoxazole libraries, facilitating purification and automation. nih.gov This methodology typically involves attaching one of the reactants to a solid support (resin) and carrying out the reaction sequence, followed by cleavage of the final product from the resin.

A common strategy employs a [3+2] cycloaddition reaction between in-situ generated nitrile oxides and resin-bound alkynes or alkenes. nih.govacs.org This approach allows for the creation of diversity-oriented libraries of isoxazoles. The "tea-bag" approach, where the resin is contained within sealed polypropylene (B1209903) mesh packets, has been used for the parallel synthesis of numerous isoxazole derivatives. rsc.orgnih.gov The alkyne precursors required for the synthesis are typically derived from resin-supported carboxylic acids. rsc.org This method provides a flexible route to disubstituted isoxazoles and isoxazolines with structural diversity that can be challenging to achieve through other routes. nih.gov

Green Chemistry Methodologies in Isoxazole Formation

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. nih.goveurekaselect.com Several green methodologies have been successfully applied to the synthesis of isoxazoles.

The use of water as a reaction medium is a cornerstone of green chemistry. mdpi.com An efficient, catalyst-free synthesis of 5-arylisoxazoles has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, offering mild conditions and high yields. mdpi.comnih.gov Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides and β-dicarbonyl compounds proceeds rapidly in water at room temperature. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, provides another eco-friendly alternative, enhancing reaction rates and yields while reducing energy consumption. mdpi.comresearchgate.net This technique has been applied to various isoxazole syntheses, including multi-component reactions and solvent-free protocols, minimizing byproducts and allowing the use of green solvents. mdpi.com The use of agro-waste-derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), in solvent-free conditions further exemplifies the application of green principles to isoxazole synthesis. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Isoxazoles

Method Conventional Approach Green Chemistry Approach Advantages of Green Approach Reference
Solvent Toxic organic solvents (e.g., DMF, Chloroform) Water, Glycerol, or solvent-free Reduced pollution, lower cost, safer handling mdpi.comnih.gov
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound Faster reactions, reduced energy consumption, higher yields abap.co.inmdpi.com
Catalyst Heavy metal catalysts (e.g., Ru, Pd) Metal-free, biocatalysts, waste-derived catalysts Lower toxicity, reduced cost, sustainability rsc.orgnih.gov
Reaction Type Multi-step synthesis with intermediate isolation One-pot, multi-component reactions Higher atom economy, less waste, time-saving researchgate.net

Reaction Mechanisms and Mechanistic Investigations Pertaining to 3 Cyclopropyl 5 Ethyl 4 Methylisoxazole Synthesis and Transformations

Detailed Mechanistic Analysis of 1,3-Dipolar Cycloaddition Reactions

The most prevalent and versatile method for synthesizing the isoxazole (B147169) ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.netrsc.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkyne or an alkene. nih.govyoutube.com For the synthesis of a 3,4,5-trisubstituted isoxazole like 3-cyclopropyl-5-ethyl-4-methylisoxazole, a correspondingly substituted non-terminal alkyne would be required. beilstein-journals.orgnih.gov

Two primary mechanistic pathways have been proposed for the 1,3-dipolar cycloaddition:

Concerted Pericyclic Mechanism: This is the most widely accepted mechanism, where the formation of the two new sigma bonds occurs in a single, concerted step through a cyclic transition state. nih.govrsc.org The reaction is considered a [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction. nih.gov

Stepwise Diradical or Zwitterionic Mechanism: An alternative, less commonly supported pathway involves the formation of a diradical or zwitterionic intermediate. nih.govrsc.org However, computational and experimental evidence largely favors the concerted mechanism for most nitrile oxide cycloadditions.

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. researchgate.net In the case of nitrile oxides reacting with alkynes, the regioselectivity is often low, potentially leading to a mixture of isomers. youtube.com However, the use of specific catalysts or the electronic nature of the substituents on both the nitrile oxide and the alkyne can significantly influence and control the regiochemical outcome. beilstein-journals.orgnih.gov For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes, the reaction often requires elevated temperatures or the use of catalysts to proceed efficiently. beilstein-journals.orgnih.gov

The generation of the nitrile oxide itself is a key preliminary step. Common methods include the dehydrohalogenation of hydroxymoyl chlorides, the oxidation of aldoximes, or the dehydration of primary nitroalkanes. nih.govnih.gov These reactive intermediates are typically generated in situ and immediately trapped by the dipolarophile to prevent dimerization. nih.gov

Table 1: Mechanistic Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Mechanistic AspectDescriptionKey Intermediates/StatesControlling Factors
Reaction Type[3+2] Cycloaddition (Huisgen)1,3-Dipole (Nitrile Oxide), Dipolarophile (Alkyne)Concentration of reactants
Proposed MechanismsConcerted (favored) or Stepwise (diradical/zwitterionic)Cyclic transition state or open-chain intermediateSubstituents, solvent, catalyst
RegioselectivityFormation of specific regioisomers (e.g., 3,5- vs. 3,4-disubstituted)Regioisomeric transition statesElectronic and steric effects of substituents, catalysis
Nitrile Oxide GenerationDehydrohalogenation of hydroxymoyl chlorides, oxidation of aldoximes, dehydration of nitroalkanesHydroximoyl halide, aldoxime, nitroalkaneChoice of precursor and reagent (e.g., base, oxidant)

Reaction Pathways in Cyclopropyl (B3062369) Oxime Transformations to Isoxazoles

While direct literature on the transformation of a "cyclopropyl oxime" to a 3-cyclopropyl-substituted isoxazole is scarce, the general principles of isoxazole synthesis from oxime precursors can be applied. A highly effective and common strategy for forming polysubstituted isoxazoles involves the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

To synthesize this compound via this route, a plausible precursor would be a cyclopropyl-substituted 1,3-dicarbonyl compound, specifically 1-cyclopropyl-2-methylpentane-1,3-dione. The reaction with hydroxylamine proceeds through a well-established mechanism:

Imine Formation: The nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form an oxime intermediate. youtube.com The specific carbonyl group that reacts first can influence the final substitution pattern, but in a symmetrical or electronically similar dicarbonyl, a mixture might be expected without specific directing groups.

Intramolecular Cyclization: The hydroxyl group of the newly formed oxime then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. youtube.com This attack leads to the formation of a five-membered heterocyclic intermediate.

Dehydration: The final step involves the elimination of a water molecule from this intermediate to form the stable, aromatic isoxazole ring. youtube.com

The regioselectivity of this condensation is a key consideration. The initial nucleophilic attack of the hydroxylamine can potentially occur at either of the two carbonyl carbons, and the subsequent cyclization determines the final positions of the substituents on the isoxazole ring.

Another relevant pathway involves the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org In a hypothetical scenario for the target molecule, a precursor such as 1-cyclopropyl-4-methylhex-1-yn-3-one could be converted to its corresponding O-methyl oxime. Electrophilic cyclization of such a species, often promoted by an electrophile like iodine monochloride, can lead to the formation of a highly substituted isoxazole. researchgate.net

Intramolecular Nucleophilic Vinylic Substitution (SNV) Mechanisms

Intramolecular Nucleophilic Vinylic Substitution (SNV) represents a less common but mechanistically interesting pathway for the formation of cyclic and heterocyclic systems. youtube.com SNV reactions involve a nucleophile and a leaving group positioned on the same molecule, where the nucleophile attacks a vinylic carbon bearing the leaving group. youtube.com While direct examples leading to this compound are not readily found in the literature, the fundamental mechanisms of SNV can be considered for the hypothetical formation of related heterocyclic structures.

The primary SNV mechanisms include:

Addition-Elimination (Ad-E): This is the most common pathway, where the nucleophile first adds to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the leaving group to regenerate the double bond.

Direct Substitution (SNVσ): In this mechanism, the nucleophile directly attacks the σ* orbital of the carbon-leaving group bond, leading to inversion of configuration at the vinylic carbon.

Substitution via π-complex (SNVπ): This pathway involves the formation of a π-complex between the nucleophile and the double bond, followed by the departure of the leaving group with retention of configuration.

For an intramolecular SNV reaction to occur, the molecule must be able to adopt a conformation that allows the nucleophilic center to approach the electrophilic vinylic carbon. The rate of these reactions is often significantly faster than their intermolecular counterparts due to the proximity of the reacting groups. youtube.com A hypothetical precursor for an isoxazole-like ring system via an intramolecular SNV reaction could involve a molecule containing both a nucleophilic oxime or hydroxylamine moiety and a vinyl group with a suitable leaving group, positioned to allow for a 5-exo-trig cyclization.

Role of Catalysis in Isoxazole Formation Mechanisms

Catalysis plays a pivotal role in modern isoxazole synthesis, often enhancing reaction rates, improving yields, and controlling regioselectivity. Both Lewis acids and transition metals are employed to facilitate the formation of the isoxazole ring.

Lewis Acid Catalysis: Lewis acids can activate reactants in several ways. For instance, in the annulation of glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazoles, BF₃·Et₂O is proposed to act as a Lewis acid catalyst. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to an oxygen atom, which increases the electrophilicity of the molecule and facilitates subsequent bond-forming steps. researchgate.netyoutube.com In the context of 1,3-dipolar cycloadditions, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can be used to promote the reaction, even enabling the use of less reactive starting materials. nih.govnih.gov A plausible mechanism with AlCl₃ involves its reaction with a nitrite (B80452) source to form an active aluminum complex, which then facilitates the formation of the nitrile oxide intermediate for the cycloaddition. nih.gov

Transition Metal Catalysis: Transition metals, particularly copper and palladium, are widely used in isoxazole synthesis.

Copper Catalysis: Copper(I) catalysts are famously used in the "click chemistry" version of the 1,3-dipolar cycloaddition between azides and alkynes. A similar role is played in the reaction of nitrile oxides with terminal alkynes, where copper(I) acetylides are proposed as key intermediates. organic-chemistry.org Computational studies have suggested a non-concerted mechanism involving metallacycle intermediates in these copper-catalyzed reactions. organic-chemistry.org Copper catalysts can also mediate the intramolecular cyclization of propargylamine (B41283) derivatives to form isoxazoles. thieme-connect.com

Palladium Catalysis: Palladium catalysts are often used in multi-component reactions leading to isoxazoles. For example, a Pd-catalyzed Sonogashira coupling of an acid chloride with a terminal alkyne can be followed by a 1,3-dipolar cycloaddition with a nitrile oxide in a one-pot synthesis. thieme-connect.com

Table 2: Comparison of Catalytic Systems in Isoxazole Synthesis
Catalyst TypeExample CatalystRole in MechanismTypical ReactionReference
Lewis AcidBF₃·Et₂O, AlCl₃Activates electrophiles by coordination, facilitates nitrile oxide formation.Annulation reactions, 1,3-dipolar cycloadditions. nih.govresearchgate.net
Transition Metal (Copper)CuCl, Cu(I) saltsForms metallacycle intermediates, catalyzes isomerization.1,3-dipolar cycloadditions, intramolecular cyclizations. organic-chemistry.orgthieme-connect.com
Transition Metal (Palladium)Pd complexesCatalyzes cross-coupling reactions to form precursors in one-pot syntheses.Sonogashira coupling followed by cycloaddition. thieme-connect.com

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in isoxazole synthesis. researchgate.netbohrium.com These theoretical studies provide insights into transition state structures, activation energies, and the electronic factors that govern reactivity and selectivity. mdpi.com

For the 1,3-dipolar cycloaddition reaction, DFT calculations have been employed to:

Investigate the Concerted vs. Stepwise Debate: By calculating the energy profiles of both pathways, computational studies have largely supported the concerted mechanism as the lower energy pathway for nitrile oxide cycloadditions. nih.gov

Explain Regioselectivity: DFT can be used to calculate the activation energies for the formation of different regioisomeric transition states. mdpi.com These calculations help to predict and explain why a particular regioisomer is favored under specific reaction conditions. The analysis often involves examining the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile. mdpi.com

Analyze the Role of Catalysts: Computational models can incorporate catalyst molecules to understand how they interact with the reactants and lower the activation barriers. For instance, studies on copper-catalyzed cycloadditions have revealed non-concerted pathways involving copper acetylide intermediates and metallacycle transition states, which would be difficult to observe experimentally. organic-chemistry.org

Probe the Influence of Substituents: The electronic effects of different substituents on the reactants can be modeled to predict their impact on reaction rates and regioselectivity. For a molecule like this compound, DFT could be used to understand how the electron-donating or sterically demanding nature of the cyclopropyl, ethyl, and methyl groups influences the cycloaddition process.

Recent DFT studies on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes have shown that while thermodynamic factors allow for the formation of stable cycloadducts, the regioselectivity is primarily dictated by steric effects rather than local electronic interactions. mdpi.com These computational insights are invaluable for designing new synthetic strategies and for optimizing existing ones to achieve the desired isoxazole products with high efficiency and selectivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Cyclopropyl 5 Ethyl 4 Methylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be crucial for identifying the various proton environments in 3-Cyclopropyl-5-ethyl-4-methylisoxazole. The expected signals, their multiplicities, and approximate chemical shifts would be as follows:

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. The methine proton attached to the isoxazole (B147169) ring would be expected at a slightly downfield position compared to the methylene (B1212753) protons of the cyclopropyl group.

Ethyl Protons: The ethyl group at the 5-position of the isoxazole ring would present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet would likely be observed in the range of 2.5-3.0 ppm, while the triplet would be further upfield, around 1.2-1.5 ppm.

Methyl Protons: The methyl group at the 4-position would appear as a sharp singlet, anticipated in the region of 2.0-2.5 ppm.

Hypothetical ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Cyclopropyl-CH~1.5 - 2.0Multiplet
Cyclopropyl-CH₂~0.5 - 1.2Multiplet
Ethyl-CH₂~2.7Quartet
Ethyl-CH₃~1.3Triplet
4-Methyl-CH₃~2.2Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Isoxazole Ring Carbons: The carbons of the isoxazole ring (C3, C4, and C5) would resonate at the downfield end of the spectrum, typically between 100 and 170 ppm, due to their association with the heterocyclic aromatic system.

Cyclopropyl, Ethyl, and Methyl Carbons: The carbons of the alkyl substituents would appear in the upfield region. The cyclopropyl carbons would be expected at approximately 5-20 ppm. The ethyl group carbons would show signals around 10-15 ppm for the methyl carbon and 20-30 ppm for the methylene carbon. The 4-methyl carbon would likely appear in the 8-15 ppm range.

Hypothetical ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C3 (Isoxazole)~160 - 165
C5 (Isoxazole)~168 - 175
C4 (Isoxazole)~105 - 115
Cyclopropyl-CH~10 - 20
Cyclopropyl-CH₂~5 - 15
Ethyl-CH₂~20 - 30
Ethyl-CH₃~10 - 15
4-Methyl-CH₃~8 - 15

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

To confirm the connectivity and spatial relationships between protons and carbons, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would definitively link the proton and carbon signals, confirming the precise structure of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic absorption bands would include:

C=N and C=C Stretching: The isoxazole ring would exhibit characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1400-1650 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the alkyl (cyclopropyl, ethyl, methyl) and aromatic-like (isoxazole ring) groups would be observed around 2850-3100 cm⁻¹.

C-O Stretching: A C-O stretching band associated with the isoxazole ring would be expected in the 1000-1300 cm⁻¹ region.

Hypothetical FTIR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretch2850 - 3000
C-H (Cyclopropyl) Stretch~3100
C=N (Isoxazole) Stretch1500 - 1650
C=C (Isoxazole) Stretch1400 - 1600
C-O (Isoxazole) Stretch1000 - 1300

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. For this compound (C₉H₁₃NO), the molecular ion peak [M]⁺ would be expected at m/z 151.10. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethyl and cyclopropyl substituents, as well as cleavage of the isoxazole ring.

Hypothetical Mass Spectrometry Data for this compound

Ionm/z (expected)
[M]⁺151
[M - C₂H₅]⁺122
[M - C₃H₅]⁺110

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the validation of a newly synthesized compound's empirical formula. This destructive method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C₁₀H₁₃NO, the theoretical elemental composition is a critical benchmark for purity.

Theoretical vs. Experimental Elemental Composition

The expected elemental composition of this compound is derived from the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol

The theoretical percentages are as follows:

Carbon (C): 73.59%

Hydrogen (H): 8.03%

Nitrogen (N): 8.58%

Oxygen (O): 9.80%

In a typical experimental workflow, a purified sample of the compound is subjected to combustion analysis. The resulting combustion products (CO₂, H₂O, and N₂) are quantified to determine the percentages of C, H, and N. The oxygen percentage is often determined by difference. The congruence of the experimental "found" values with the theoretical "calculated" values, generally within a ±0.4% tolerance, provides strong evidence for the compound's identity and high purity.

Below is a representative data table illustrating the expected results from an elemental analysis of a pure sample of this compound.

ElementTheoretical %Experimental % (Found)Deviation (%)
Carbon (C)73.5973.48-0.11
Hydrogen (H)8.038.10+0.07
Nitrogen (N)8.588.52-0.06

Note: The experimental values presented are hypothetical, representing typical results for a high-purity sample.

Chromatographic Techniques for Purity and Separation Studies

Chromatography is an indispensable tool for assessing the purity of chemical compounds and for the separation of components within a mixture. The choice of chromatographic technique is contingent on the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method is generally employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of a substituted isoxazole like this compound might involve the following parameters:

ParameterCondition
Column C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

The resulting chromatogram would ideally show a single, sharp peak corresponding to this compound, indicating a high degree of purity. The presence of any additional peaks would suggest the presence of impurities, which could be starting materials, byproducts, or degradation products. The area of the main peak relative to the total area of all peaks is used to quantify the purity, often expressed as a percentage.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for both purity assessment and structural confirmation.

Representative GC parameters for the analysis of this compound are outlined below:

ParameterCondition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split

A GC analysis of a pure sample would yield a single peak with a characteristic retention time. When coupled with a mass spectrometer, the fragmentation pattern of the eluted compound can be obtained, providing a molecular fingerprint that can be used to confirm the structure of this compound by matching the observed mass-to-charge ratios (m/z) of the fragments with the expected fragmentation pattern.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 5 Ethyl 4 Methylisoxazole

Conformational Analysis and Molecular Dynamics (MD) Simulations

No specific conformational analysis or molecular dynamics (MD) simulations for 3-Cyclopropyl-5-ethyl-4-methylisoxazole have been reported in the scientific literature. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface as a function of its rotatable bonds. Following this, MD simulations could provide a dynamic picture of the molecule's behavior over time in different environments, such as in a solvent or interacting with a biological target. This would help in understanding its flexibility, intermolecular interactions, and the stability of its various conformations. Studies on other complex heterocyclic systems have successfully used these methods to understand binding modes and protein stability.

Prediction of Spectroscopic Parameters via Computational Methods

There are no available studies that computationally predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of this compound. Such predictions are valuable as they can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. The standard approach involves geometry optimization of the molecule using a suitable level of theory, followed by the calculation of the desired spectroscopic properties. The accuracy of these predictions can often be improved by considering solvent effects.

Applications of 3 Cyclopropyl 5 Ethyl 4 Methylisoxazole As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The structural rigidity and defined stereochemical presentation of substituents on the isoxazole (B147169) core make 3-cyclopropyl-5-ethyl-4-methylisoxazole an attractive starting material for the synthesis of more complex organic molecules. The cyclopropyl (B3062369) group, in particular, can introduce a degree of three-dimensionality that is often sought after in the design of bioactive compounds.

Research in the area of medicinal chemistry has demonstrated the incorporation of cyclopropyl-isoxazole moieties into larger, more elaborate structures. For instance, derivatives such as ethyl 5-cyclopropyl-3-(6-methylpyridin-3-yl)isoxazole-4-carboxylate have been synthesized as intermediates in the preparation of compounds with potential therapeutic applications. google.com Similarly, complex molecules like 5-cyclopropyl-3-(3-methoxyphenyl)-N-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)isoxazole-4-carboxamide have been assembled, showcasing the role of the cyclopropyl-isoxazole unit in building intricate molecular frameworks. rsc.org

The synthesis of such complex molecules often involves the functionalization of the isoxazole core or its substituents. The ethyl and methyl groups on the this compound scaffold can be subjected to a variety of chemical transformations to append additional ring systems or functional groups, thereby increasing molecular complexity.

Table 1: Examples of Complex Molecules Incorporating a Cyclopropyl-Isoxazole Moiety

Compound Name Key Synthetic Application
Ethyl 5-cyclopropyl-3-(6-methylpyridin-3-yl)isoxazole-4-carboxylate Intermediate in multi-step synthesis
5-cyclopropyl-3-(3-methoxyphenyl)-N-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)isoxazole-4-carboxamide Component of a larger bioactive molecule

Role in the Development of Novel Scaffolds for Chemical Research

Isoxazoles are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. rsc.org The unique arrangement of substituents in this compound provides a distinct starting point for the development of novel molecular scaffolds for chemical research. The combination of a compact cyclopropyl group, a flexible ethyl group, and a reactive methyl group on the isoxazole core allows for diverse synthetic elaborations.

The development of novel scaffolds is crucial for exploring new areas of chemical space and identifying compounds with unique biological activities. By using this compound as a core structure, chemists can systematically modify the substituents to create libraries of related compounds. This approach, often referred to as lead-oriented synthesis, aims to generate molecules with favorable physicochemical properties for drug discovery. whiterose.ac.uk

The isoxazole ring itself is metabolically stable and can act as a bioisostere for other functional groups, such as esters and amides. This property, combined with the specific substitution pattern of this compound, makes it a valuable component in the design of new chemical entities with potential therapeutic applications.

Strategies for Diversity-Oriented Synthesis Using Isoxazole Cores

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. The isoxazole core is an excellent template for DOS due to the numerous methods available for its synthesis and functionalization.

One common strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene to form the isoxazole ring. By varying the substituents on both the nitrile oxide and the dipolarophile, a wide range of substituted isoxazoles can be accessed. For a molecule like this compound, this could involve the reaction of cyclopropyl nitrile oxide with an appropriately substituted alkyne.

Another approach is the multicomponent reaction, where three or more starting materials are combined in a single step to generate a complex product. Such reactions are highly efficient and can quickly build molecular diversity. Isoxazole-containing scaffolds can be readily prepared using multicomponent strategies, allowing for the introduction of various substituents in a controlled manner. frontiersin.org

Once the this compound core is formed, further diversification can be achieved through functionalization of the existing substituents. For example, the methyl group at the 4-position can be a site for further chemical modification, leading to a library of compounds with diverse functionalities. This approach allows for the systematic exploration of the chemical space around the core isoxazole scaffold.

Q & A

Q. What interdisciplinary applications exist for trisubstituted isoxazoles beyond medicinal chemistry?

  • Methodological Answer : In materials science, isoxazoles serve as ligands for metal-organic frameworks (MOFs) or photoactive components. For example, cyclopropyl groups enhance thermal stability in polymers, while ethyl/methyl substituents tune solubility for optoelectronic applications .

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